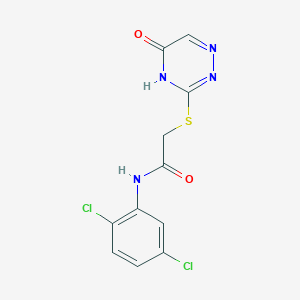

![molecular formula C20H16ClN3O2S B2820075 2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide CAS No. 1421527-82-3](/img/structure/B2820075.png)

2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

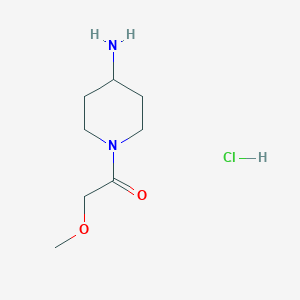

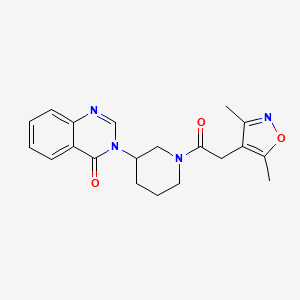

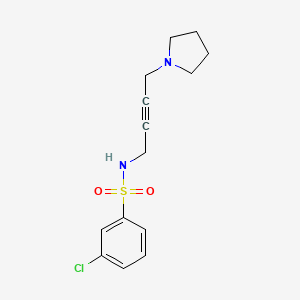

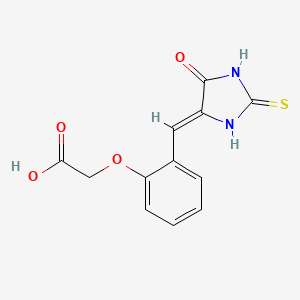

2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on bioactive benzothiazolinone acetamide analogs have demonstrated significant applications in spectroscopy and quantum mechanical studies, revealing these compounds' potential in photovoltaic efficiency modeling. The research shows that these compounds can act as photosensitizers in dye-sensitized solar cells (DSSCs), possessing good light-harvesting efficiency and favorable free energy for electron injection. Furthermore, the non-linear optical (NLO) activity of these compounds suggests their utility in various optical applications. Molecular docking studies, particularly on cyclooxygenase 1 (COX1), indicate these compounds' potential in understanding ligand-protein interactions, with some analogs displaying excellent binding affinity (Mary et al., 2020).

Antitumor Activity

Research involving the synthesis of benzothiazole derivatives has uncovered their promising antitumor activities. Through in vitro screenings against human tumor cell lines, certain compounds have shown considerable anticancer effects, highlighting the potential of these derivatives in cancer therapy. Such findings underscore the significance of structural modifications in enhancing the antitumor efficacy of benzothiazole-based compounds (Yurttaş et al., 2015).

Corrosion Inhibition

Investigations into the application of acetamide derivatives as corrosion inhibitors have yielded positive outcomes. Specific compounds have been synthesized and tested for their effectiveness in protecting steel against corrosion in acidic and oil media. These studies provide insights into designing more efficient corrosion inhibitors for industrial applications, showcasing the versatility of these compounds beyond pharmaceutical uses (Yıldırım & Çetin, 2008).

Synthesis and Characterization for Antimicrobial Activity

A new series of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including the synthesis of compounds like 2-chloro-N-(4-(6-methyl benzo[d] thiazol-2-yl) phenyl) acetamide, have been explored for their antimicrobial properties. These compounds have demonstrated sensitivity against various test organisms, indicating their potential as antimicrobial agents. This research contributes to the ongoing search for new antimicrobial compounds with unique mechanisms of action (Azeez & Abdullah, 2019).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with voltage-sensitive sodium channels and t-type calcium currents .

Mode of Action

The compound’s mode of action involves blocking the repetitive firing of voltage-sensitive sodium channels and reducing voltage-sensitive T-type calcium currents . This suggests that the compound might alter the electrical activity of cells, particularly neurons, leading to changes in signal transmission.

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests that it might have good bioavailability.

Result of Action

The compound is under investigation for potential therapeutic use as an antiepileptic drug . This suggests that its action at the cellular level might help control abnormal electrical activity in the brain, thereby preventing seizures.

Action Environment

The compound has been reported to have good thermal and electrochemical stability , which suggests that it might maintain its efficacy under a range of environmental conditions.

Propiedades

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2S/c1-12-18(27-20(23-12)13-6-2-4-8-15(13)21)11-22-19(25)10-16-14-7-3-5-9-17(14)26-24-16/h2-9H,10-11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRQXIHEIRHQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CC3=NOC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819992.png)

![3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid](/img/structure/B2819996.png)

![(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B2820001.png)

![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2820002.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2820008.png)

![4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2820011.png)

![{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine](/img/structure/B2820014.png)